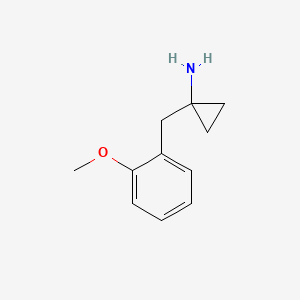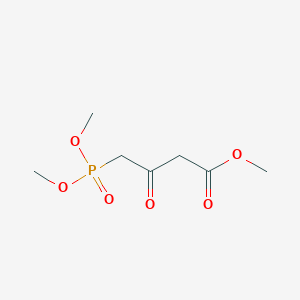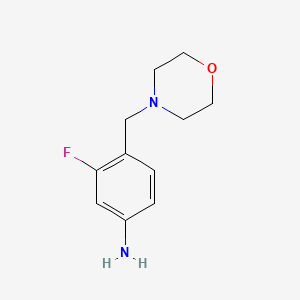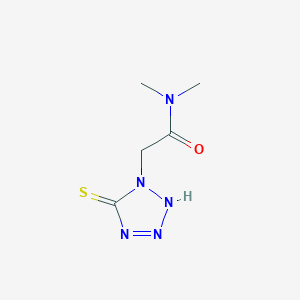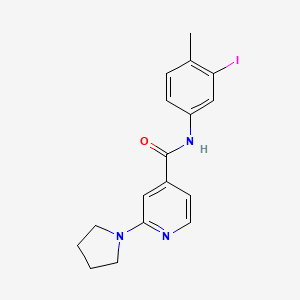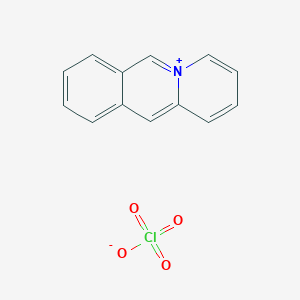
NSC 153621
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 153621: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program
Preparation Methods
The preparation of NSC 153621 involves several synthetic routes and reaction conditions. The exact methods can vary, but typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions, starting from readily available precursors. These steps may include nucleophilic substitution, condensation reactions, and purification processes.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
NSC 153621 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NSC 153621 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on cancer cells and other diseases.
Industry: this compound is used in the development of new materials and products, as well as in quality control and testing processes.
Mechanism of Action
The mechanism of action of NSC 153621 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:
Molecular Targets: this compound may target specific proteins, enzymes, or receptors in cells, leading to changes in cellular processes and functions.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
NSC 153621 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include other synthetic organic molecules used in research and development.
Uniqueness: this compound is unique in its specific chemical structure and the particular effects it has on molecular targets and pathways. Its distinct properties make it valuable for specific research applications.
Properties
CAS No. |
18507-95-4 |
|---|---|
Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
benzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C13H10N.ClHO4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VAOIZLVZCRHHDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


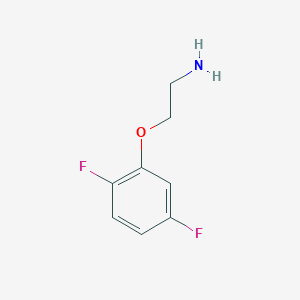
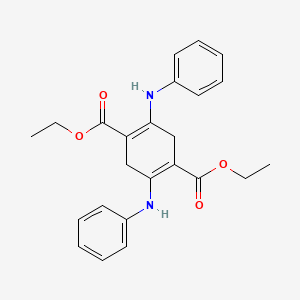
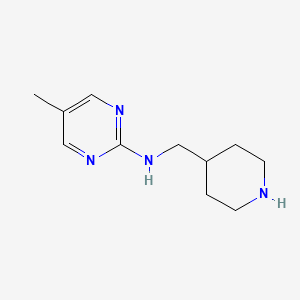
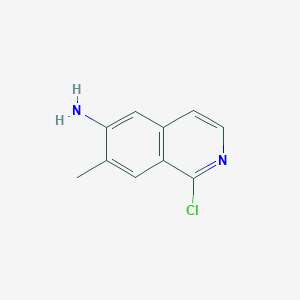
![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)
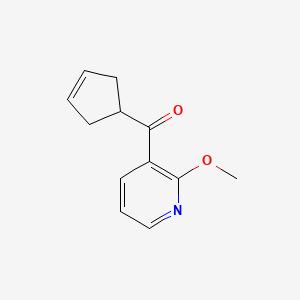
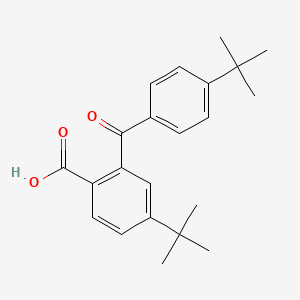
![ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)
